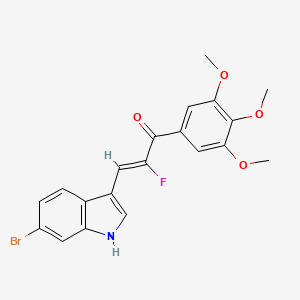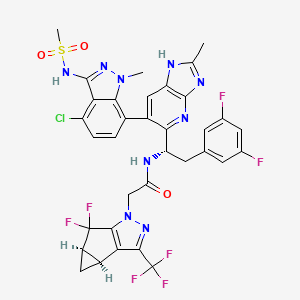
Hiv-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hiv-IN-2 is a compound that targets the integrase enzyme of the Human Immunodeficiency Virus (HIV). Integrase is responsible for inserting viral DNA into the host genome, a critical step in the HIV replication cycle. By inhibiting this enzyme, this compound prevents the integration of viral DNA, thereby hindering the replication and spread of the virus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-2 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity. Detailed synthetic routes are often proprietary, but they generally involve the formation of complex organic structures through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods to produce the compound in large quantities. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The process may also include purification steps such as crystallization, filtration, and chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Hiv-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives of this compound.
科学的研究の応用
Hiv-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study integrase inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the molecular mechanisms of HIV integration and replication.
Medicine: Investigated as a potential therapeutic agent for treating HIV infections, particularly in cases where resistance to other drugs has developed.
Industry: Utilized in the development of diagnostic tools and assays for detecting integrase activity and HIV infection.
作用機序
Hiv-IN-2 exerts its effects by binding to the integrase enzyme of HIV, thereby blocking its activity. The compound interacts with specific amino acid residues in the enzyme’s active site, preventing the integration of viral DNA into the host genome. This inhibition disrupts the HIV replication cycle, reducing the viral load and slowing the progression of the infection.
類似化合物との比較
Similar Compounds
Dolutegravir: Another integrase inhibitor used in the treatment of HIV.
Raltegravir: An earlier integrase inhibitor with a similar mechanism of action.
Elvitegravir: A compound that also targets the integrase enzyme but has different pharmacokinetic properties.
Uniqueness of Hiv-IN-2
This compound is unique in its specific binding affinity and inhibitory potency against the integrase enzyme. It may also exhibit a different resistance profile compared to other integrase inhibitors, making it a valuable addition to the arsenal of anti-HIV drugs.
特性
分子式 |
C34H27ClF7N9O3S |
|---|---|
分子量 |
810.1 g/mol |
IUPAC名 |
N-[(1S)-1-[6-[4-chloro-3-(methanesulfonamido)-1-methylindazol-7-yl]-2-methyl-1H-imidazo[4,5-b]pyridin-5-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |
InChI |
InChI=1S/C34H27ClF7N9O3S/c1-13-43-23-11-18(17-4-5-21(35)26-28(17)50(2)48-32(26)49-55(3,53)54)27(46-31(23)44-13)22(8-14-6-15(36)9-16(37)7-14)45-24(52)12-51-30-25(29(47-51)34(40,41)42)19-10-20(19)33(30,38)39/h4-7,9,11,19-20,22H,8,10,12H2,1-3H3,(H,45,52)(H,48,49)(H,43,44,46)/t19-,20+,22-/m0/s1 |
InChIキー |
HIBOGALFEZNPTE-VWPQPMDRSA-N |
異性体SMILES |
CC1=NC2=C(N1)C=C(C(=N2)[C@H](CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C([C@H]6C[C@H]6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C |
正規SMILES |
CC1=NC2=C(N1)C=C(C(=N2)C(CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C(C6CC6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


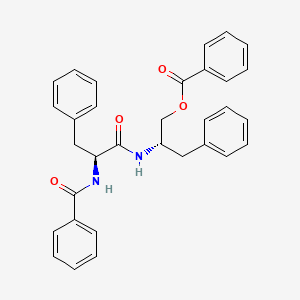

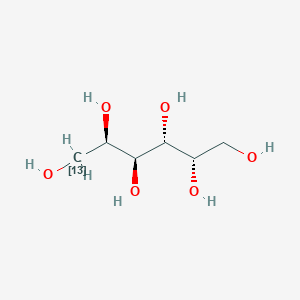
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)
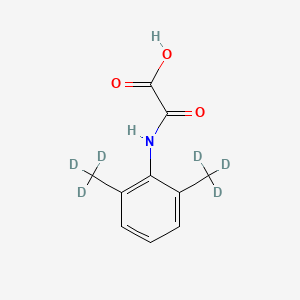
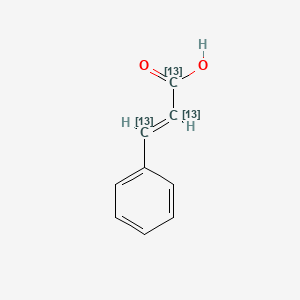

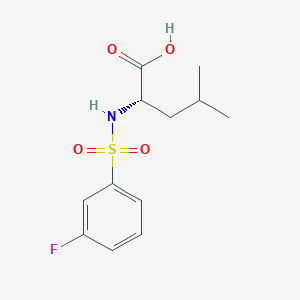
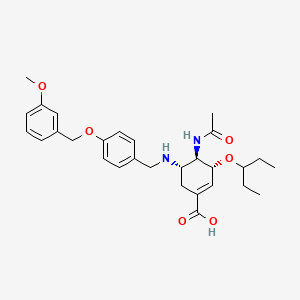
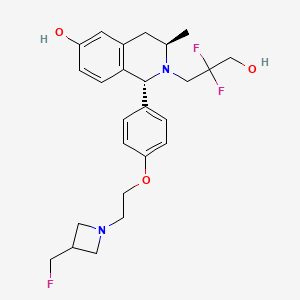
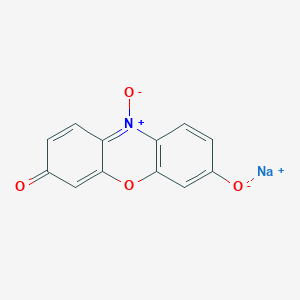
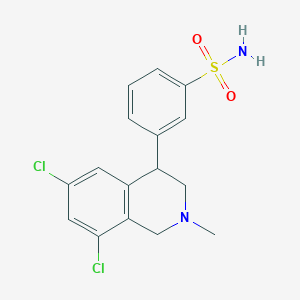
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)
